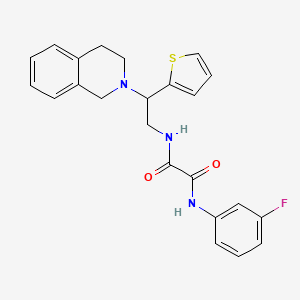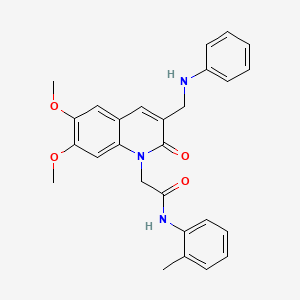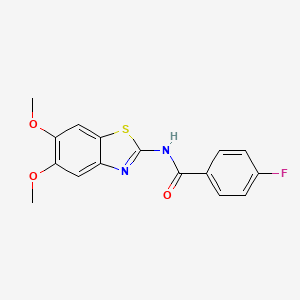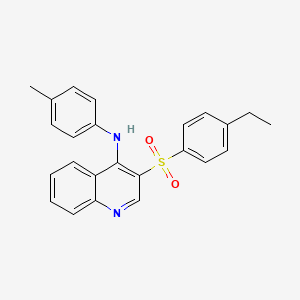![molecular formula C13H12Cl2N2O2S B2992267 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine CAS No. 338955-84-3](/img/structure/B2992267.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with two methoxy groups and a sulfanyl group attached to a 2,6-dichlorobenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine typically involves the reaction of 2,6-dichlorobenzyl chloride with 4,5-dimethoxypyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
化学反応の分析
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in polar solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of dechlorinated or modified pyrimidine derivatives.
科学的研究の応用
2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both methoxy and sulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-9(14)4-3-5-10(8)15/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHILUGXWFJQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-2-hydroxyethyl)-1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992186.png)
![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)
![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)
![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2992191.png)


![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)

![5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2992200.png)
![3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline](/img/structure/B2992202.png)


